![molecular formula C7H11NO2 B3079771 3-Hydroxy-5-tert-butylisoxazole CAS No. 107403-12-3](/img/structure/B3079771.png)
3-Hydroxy-5-tert-butylisoxazole
Overview
Description
Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The 3-Hydroxy-5-tert-butylisoxazole could potentially be used in the field of drug discovery due to its isoxazole core .
Synthetic Routes
In the field of synthetic chemistry, 3-Hydroxy-5-tert-butylisoxazole can be used to develop new eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Metal-free Synthesis
The compound can be used in the development of alternate metal-free synthetic routes . This is important as the disadvantages associated with metal-catalyzed reactions include high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .
Regioselective Synthesis
3-Hydroxy-5-tert-butylisoxazole can be used in the regioselective synthesis of 3,5-disubstituted isoxazoles . This process was attempted under mild basic condition (NaHCO3) at ambient temperature via the reaction of hydroxyimoyl halides and dipolarophile .
Proteomics Research
3-Hydroxy-5-tert-butylisoxazole can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Heterocyclic Building Blocks
3-Hydroxy-5-tert-butylisoxazole can serve as a heterocyclic building block . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as a part of the ring .
Future Directions
properties
IUPAC Name |
5-tert-butyl-1,2-oxazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)5-4-6(9)8-10-5/h4H,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCEIYRRDWTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-tert-butylisoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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